Molecular Weight and Lipophilicity Comparison: 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine vs. Non-Methylated Analog
The presence of a 7-methyl group distinguishes this compound from its non-methylated analog, 1,3-dibromoimidazo[1,5-a]pyridine. This structural difference results in a quantifiable increase in molecular weight and is predicted to enhance lipophilicity .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 289.96 g/mol |
| Comparator Or Baseline | 1,3-Dibromoimidazo[1,5-a]pyridine: 275.93 g/mol |
| Quantified Difference | +14.03 g/mol |
| Conditions | N/A (calculated value) |
Why This Matters
Increased molecular weight and lipophilicity can significantly impact a compound's pharmacokinetic profile, including membrane permeability and metabolic stability, making it a more suitable starting point for drug discovery programs targeting intracellular or CNS-related targets.
